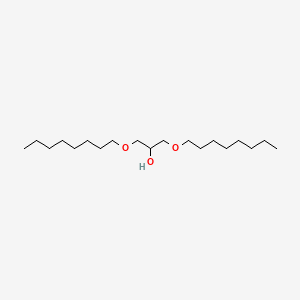

1,3-Dioctyl glyceryl ether

Description

Properties

CAS No. |

24631-68-3 |

|---|---|

Molecular Formula |

C19H40O3 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1,3-dioctoxypropan-2-ol |

InChI |

InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-17-19(20)18-22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |

InChI Key |

RBGYBTJRVDFANH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC(COCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 1,3-dioctyl glyceryl ether

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

1,3-Dioctyl glyceryl ether (CAS: 24631-68-3), also known as 1,3-dioctoxypropan-2-ol, represents a critical class of dialkyl glycerol ethers used in advanced lipid-based drug delivery systems.[1] Unlike conventional triglyceride lipids found in nature, this molecule features ether linkages at the sn-1 and sn-3 positions, conferring exceptional chemical stability against hydrolytic enzymes (lipases) and extreme pH environments.[1] This monograph details the physicochemical architecture, validated synthetic protocols, and analytical characterization of this compound, emphasizing its role as a stable amphiphile in lipid nanoparticles (LNPs) and liposomal formulations.[1]

Molecular Architecture & Physicochemical Properties[1][2][3][4]

The molecular structure of this compound is characterized by a glycerol backbone substituted with two octyl (

1.1 Key Data Summary[1][2][3]

| Property | Value / Description |

| IUPAC Name | 1,3-bis(octyloxy)propan-2-ol |

| CAS Number | 24631-68-3 |

| Molecular Formula | |

| Molecular Weight | 316.52 g/mol |

| Exact Mass | 316.2977 Da |

| LogP (Predicted) | ~6.1 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in ethanol, chloroform, DMSO; Insoluble in water |

1.2 Structural Stability Analysis

The defining feature of this molecule is the ether linkage (

Synthetic Methodologies

The synthesis of this compound requires precise control to avoid the formation of the 1,2-isomer or mono-substituted byproducts.[1] Two primary pathways are recognized: the Epichlorohydrin Route (industrial) and the Williamson Ether Synthesis (laboratory precision).[1]

2.1 Protocol: Heterogeneous Williamson Ether Synthesis

This method is preferred for research applications due to its high selectivity and "green" chemistry profile using solid-supported catalysts (Amberlyst A-26).[1]

Reagents:

-

Glycerol (dried)[1]

-

1-Bromooctane (3.0 equivalents)[1]

-

Amberlyst A-26 (

form) or KOH/Al2O3[1][4] -

Solvent: Toluene or solvent-free (neat)[1]

Step-by-Step Workflow:

-

Catalyst Preparation: Activate Amberlyst A-26 resin by washing with 1N NaOH, then rinse with water and methanol until neutral.[1] Dry under vacuum.[1]

-

Alkoxide Formation: Mix glycerol with the solid catalyst at 60°C. The resin acts as a base, deprotonating the primary hydroxyls (more acidic than secondary).[1]

-

Alkylation: Add 1-Bromooctane dropwise. The reaction is maintained at 80°C for 24 hours under vigorous stirring.

-

Filtration: Filter off the solid catalyst (can be regenerated).[1]

-

Purification: The filtrate is concentrated. Excess alkyl halide is removed via vacuum distillation.[1] The crude product is purified using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the 1,3-isomer from mono-ethers.[1]

2.2 Synthesis Logic Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purity.

Figure 1: Heterogeneous Williamson Ether Synthesis workflow for this compound.

Analytical Characterization

Validating the structure requires distinguishing the 1,3-isomer from the 1,2-isomer.[1] Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation due to the symmetry of the 1,3-isomer.

3.1 Proton NMR (

-NMR) Profile

Solvent:

-

0.88 ppm (t, 6H): Terminal methyl groups (

-

1.26-1.35 ppm (m, 20H): Bulk methylene protons (

-

1.55 ppm (m, 4H):

-

3.40-3.50 ppm (t, 4H):

-

3.45-3.55 ppm (dd, 4H): Glycerol backbone

-

3.95 ppm (m, 1H): Glycerol backbone

Diagnostic Check: If the spectrum shows complex multiplets at the glycerol region indicating non-equivalence of

3.2 Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (

).[1] -

Observed Ion:

Da; -

Fragmentation Pattern: Unlike esters, ether lipids do not readily lose fatty acid chains.[1] High collision energy may show loss of water (

) from the secondary alcohol.[1]

Functional Applications in Drug Delivery[1][9][10][11]

This compound acts as a permeability enhancer and a stabilizing lipid in pharmaceutical formulations.[1]

4.1 Mechanism of Action

The molecule's amphiphilic nature allows it to insert into lipid bilayers.[1] The relatively short octyl chains (

4.2 Application Areas

-

Oral Peptide Delivery: Used in self-emulsifying drug delivery systems (SEDDS) to protect labile peptides from gastric hydrolysis.[1]

-

Topical Formulations: Acts as a penetration enhancer by disrupting the stratum corneum lipid packing reversibly.[1]

-

Immunoadjuvants: Analogous to alkylglycerols found in shark liver oil, showing potential intrinsic immunomodulatory effects.[1]

4.3 Formulation Stability Logic

Figure 2: Comparative stability of ether vs. ester lipids in physiological stress conditions.

References

-

PubChem. (2025).[1][5] this compound (CID 4049257).[5] National Library of Medicine.[1][5] [Link][1]

-

Baumann, W. J., & Mangold, H. K. (1966).[1] Reactions of Aliphatic Methanesulfonates. II.[1] Syntheses of Long-Chain Di- and Trialkyl Glyceryl Ethers. The Journal of Organic Chemistry. [Link]

-

Paltauf, F. (1983).[1] Ether lipids in biological and synthetic membranes. In Ether Lipids (pp. 49-84).[1] Academic Press.[1] [Link][1]

Sources

- 1. Dioctyl ether 99 629-82-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C19H40O3 | CID 4049257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of symmetric dialkyl glycerol ethers

Physicochemical Properties of Symmetric Dialkyl Glycerol Ethers: A Technical Guide to Molecular Architecture and Advanced Delivery Systems

Executive Summary

Symmetric dialkyl glycerol ethers (DAGEs) represent a highly versatile class of amphiphilic and hydrotropic molecules. Unlike traditional ester-linked glycerolipids (such as triglycerides or standard phospholipids), DAGEs are characterized by ether linkages at the sn-1 and sn-3 positions of the glycerol backbone. This seemingly simple structural variation fundamentally alters their physicochemical behavior, conferring exceptional chemical stability, unique phase behaviors, and highly predictable spatial packing.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chain-length-dependent properties of DAGEs. We will explore how short-chain variants act as powerful hydrotropes for active pharmaceutical ingredient (API) extraction, while long-chain variants serve as the indestructible backbone for next-generation liposomal drug delivery vehicles (archaeosomes).

Molecular Architecture: The Power of the Ether Linkage

The core structural advantage of DAGEs lies in the C–O–C ether bond. Traditional ester bonds possess an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by water (hydrolysis), acids, bases (saponification), and enzymes (e.g., lipases and phospholipases).

By replacing the ester with an ether linkage, symmetric DAGEs achieve near-absolute chemical inertness. Furthermore, the 1,3-symmetric substitution creates a balanced molecular geometry. This symmetry restricts rotational freedom compared to asymmetric 1,2-lipids, leading to tighter intermolecular packing and reduced membrane defects during self-assembly[1].

Fig 1: Structure-function relationship of symmetric DAGEs dictating their applications.

Short-Chain DAGEs: Hydrotropy and Solvo-Surfactant Properties

Short-chain symmetric DAGEs (alkyl chains ranging from C4 to C6) do not form traditional micelles or bilayers. Instead, they function as highly efficient [2].

Mechanistic Causality of Hydrotropy:

Hydrotropes enhance the aqueous solubility of poorly soluble hydrophobic APIs (such as phenolic acids or hydrophobic dyes)[3]. The mechanism is driven by the apolar volume of the DAGE matching the apolar surface area of the solute. The thermodynamic efficiency of this solubilization is quantified by the Setschenow constant (

The Cloud Point Phenomenon: A defining feature of short-chain DAGEs is their Lower Critical Solution Temperature (LCST). At room temperature, compounds like 1,3-dibutyl glycerol ether are completely miscible with water. However, when heated above their specific "Cloud Point," thermal kinetic energy overcomes the hydrogen bonds between water and the ether oxygens. The system spontaneously phase-separates into a DAGE-rich coacervate phase and an aqueous phase, a property exploited in Hydrotropic Cloud Point Extraction (HCPE)[2].

Table 1: Physicochemical Properties of Short-Chain Symmetric DAGEs

| Compound | Acronym | Aqueous Miscibility (RT) | Cloud Point | Primary Application |

| 1,3-Dipropyl glycerol ether | [3.0.0] | Complete | High (>80°C) | Aqueous Co-solvent |

| 1,3-Dibutyl glycerol ether | [4.0.0] | Complete | Medium (~45°C) | HCPE / API Extraction |

| 1,3-Dipentyl glycerol ether | [5.0.0] | Partial (up to 30 wt%) | Low (<30°C) | Solubilization of Hydrophobes |

| 1,3-Dihexyl glycerol ether | [6.0.0] | Immiscible (<38 wt%) | N/A | Two-phase organic extraction |

Long-Chain DAGEs: Membrane Biophysics and Archaeosomes

When the alkyl chains are extended to C14–C18 (e.g., dihexadecyl glycerol ether), the Critical Packing Parameter (CPP) of the symmetric DAGE approaches 1.0. This cylindrical geometry strongly favors the formation of flat lamellar phases (bilayers) over micellar structures[1].

These ether-linked bilayers form the foundation of archaeosomes —liposomes engineered to mimic the resilient cell membranes of extremophilic archaea[1].

Biophysical Advantages over Traditional Liposomes:

-

Thermal Resilience: Ether linkages reduce the fluctuation in membrane volume and compressibility during temperature shifts[1].

-

Ionic Stability: Molecular dynamics simulations confirm that DAGE-based bilayers maintain structural integrity (membrane thickness, orientation) even in extreme osmotic environments (up to 4M NaCl)[1].

-

Biological Half-Life: Because mammalian phospholipases strictly target ester bonds, DAGE-based archaeosomes evade premature enzymatic degradation in the gastrointestinal tract and bloodstream, drastically improving the bioavailability of encapsulated drugs.

Table 2: Comparative Membrane Biophysics: Ester-Linked vs. Ether-Linked Lipids

| Property | Standard Phospholipid (e.g., DPPC) | Symmetric Long-Chain DAGE |

| Linkage Chemistry | Carboxylic Ester | Ether (C-O-C) |

| Oxidative Stability | Moderate (Prone to peroxidation) | Extremely High |

| Enzymatic Vulnerability | High (Cleaved by Phospholipase A1/A2) | Resistant |

| Compressibility Fluctuation | High across phase transition ( | Low (Temperature resilient) |

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality dictating the experimental choice.

Protocol A: Formulation of DAGE-Based Archaeosomes (Thin-Film Hydration)

Fig 2: Step-by-step experimental workflow for the formulation of DAGE-based archaeosomes.

-

Lipid Dissolution: Dissolve the long-chain symmetric DAGE (e.g., dihexadecyl glycerol ether) and cholesterol (typically 70:30 molar ratio) in a 2:1 (v/v) Chloroform/Methanol mixture.

-

Causality: This specific solvent ratio is mandatory to fully solvate both the hydrophobic dialkyl tails and the hydrophilic glycerol headgroups, preventing premature phase separation.

-

-

Thin-Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours.

-

Causality: Nitrogen prevents the oxidative degradation of any co-formulated helper lipids. Strict vacuum removes trace cytotoxic solvents.

-

-

Hydration: Rehydrate the lipid film with a buffered aqueous solution (containing the water-soluble API) at a temperature at least 10 °C above the lipid's phase transition temperature (

).-

Causality: Hydration must occur in the fluid lamellar (

) phase. Hydrating below the

-

-

Extrusion: Pass the resulting multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate membrane extruder 11 to 15 times.

-

Causality: High-shear extrusion forces the MLVs to fracture and re-anneal into uniform Large Unilamellar Vesicles (LUVs). An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving large contaminants behind.

-

-

Self-Validation (DLS): Analyze the formulation using Dynamic Light Scattering (DLS).

-

Validation Standard: The protocol is successful only if the Polydispersity Index (PDI) is < 0.2. A higher PDI indicates membrane defect aggregation, requiring re-extrusion.

-

Protocol B: Hydrotropic Cloud Point Extraction (HCPE) of Hydrophobic APIs

-

Solubilization: Prepare a 15 wt% aqueous solution of 1,3-dibutyl glycerol ether ([4.0.0]). Add the raw biomass containing the hydrophobic API (e.g., piperine or phenolic acids).

-

Causality: At room temperature, [4.0.0] is fully miscible and acts as a hydrotrope, swelling the biomass and solubilizing the API by matching its apolar volume[2].

-

-

Thermal Phase Separation: Heat the mixture to 55 °C (above the ~45 °C cloud point of [4.0.0]) and centrifuge at 3000

g for 10 minutes.-

Causality: Heating breaks the ether-water hydrogen bonds, causing the system to spontaneously coacervate. The hydrophobic API partitions heavily into the newly formed, low-volume surfactant-rich phase.

-

-

Self-Validation (Partition Coefficient): Quantify the API in both phases via HPLC.

-

Validation Standard: The extraction is validated if the partition coefficient (

) is > 10, confirming successful migration into the DAGE-rich phase.

-

Conclusion

Symmetric dialkyl glycerol ethers represent a paradigm shift in physicochemical formulation. By leveraging the thermodynamic properties of their alkyl chain lengths, researchers can deploy short-chain DAGEs for highly efficient, green-chemistry extractions, or utilize long-chain DAGEs to construct archaeosomes capable of surviving the harshest biological and environmental conditions. Mastery of their phase behaviors and membrane biophysics is essential for the next generation of robust drug delivery systems.

References

1.3. ACS Sustainable Chemistry & Engineering, ResearchGate. 2.2. ACS Sustainable Chemistry & Engineering, ResearchGate. 3. 1. Cosmetics & Toiletries. 4.5. RSC Advances, Royal Society of Chemistry.

Sources

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Synthesis and properties of symmetric glycerol-derived ( E / Z )-1,3-diether-2-alkenes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00014A [pubs.rsc.org]

Amphiphilic Profiling of 1,3-Dioctyl Glyceryl Ether Surfactants: A Technical Guide for Interfacial Engineering and Drug Delivery

Executive Summary

1,3-dioctyl glyceryl ether (diC8GE) and its ethoxylated derivatives (diC8GE-En) represent a highly specialized class of double-alkyl non-ionic surfactants. Originally engineered for surfactant-polymer (SP) flooding in enhanced oil recovery (EOR) to replace caustic alkali systems, their profound amphiphilic characteristics have caught the attention of pharmaceutical scientists. With an architecture mimicking biological phospholipids but fortified with ether linkages, these molecules offer unprecedented stability and surface activity. This whitepaper translates their fundamental interfacial thermodynamics into actionable insights for advanced drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS).

Molecular Architecture: The Power of the Double-Tail Ether

The physicochemical behavior of a surfactant is dictated by its molecular geometry. Traditional lipid-based carriers rely on ester bonds (e.g., triglycerides, phosphatidylcholine), which are highly susceptible to hydrolysis by lipases in the gastrointestinal tract or via pH-driven degradation in the endosome.

The diC8GE molecule utilizes ether linkages at the 1 and 3 positions of the glycerol backbone.

-

Mechanistic Causality: Ether bonds lack the electrophilic carbonyl carbon present in esters, rendering them sterically and electronically resistant to both enzymatic cleavage and extreme pH fluctuations. This structural resilience ensures that a micellar or vesicular carrier remains intact until it reaches the target absorption site.

-

Packing Parameter: The symmetric 1,3-dioctyl substitution provides a bulky, twin-hydrophobic tail. This geometry alters the Critical Packing Parameter (CPP), pushing it closer to 0.5–1.0. Depending on the degree of ethoxylation at the headgroup, this drives the spontaneous formation of highly stable, tightly packed interfacial films rather than highly curved, unstable spherical micelles.

Thermodynamic Profiling and Micellization

The efficacy of an amphiphile in drug delivery is heavily dictated by its Critical Micelle Concentration (CMC). A lower CMC indicates higher thermodynamic stability upon dilution—a critical factor when a concentrated drug formulation is introduced into the systemic circulation to prevent premature "dose dumping."

According to the foundational characterization by1[1], diC8GE-En surfactants exhibit exceptionally low CMC values and high surface activity. The ethoxylation number (

Quantitative Amphiphilic Properties

Table 1: Surface and Interfacial Properties of diC8GE Ethoxylates at 25°C (IFT at 45°C)

| Surfactant Variant | Ethylene Oxide (EO) Number | CMC (mol/L) | Surface Tension at CMC ( | Saturated Adsorption ( | Interfacial Tension (IFT) at 5 mM |

| diC8GE-E4.6 | 4.6 | < 2 × 10⁻⁵ | < 30 mN/m | 5.81 × 10⁻¹⁰ mol/cm² | < 0.01 mN/m |

| diC8GE-E8.0–15.8 | 8.0 – 15.8 | < 2 × 10⁻⁵ | < 30 mN/m | 2.63–2.94 × 10⁻¹⁰ mol/cm² | > 0.01 mN/m (Requires co-surfactant) |

Experimental Workflow: Validating Amphiphilic Characteristics

To utilize diC8GE-En in pharmaceutical formulations, its interfacial metrics must be rigorously validated. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Serial Dilution & Thermodynamic Equilibration

-

Action: Prepare aqueous solutions of diC8GE-En ranging from

to -

Causality: Non-ionic ethoxylated surfactants with bulky hydrophobic tails can experience kinetic trapping, forming metastable aggregates. A 24-hour equilibration ensures true thermodynamic equilibrium, preventing the artificial inflation of the measured CMC value.

Phase 2: Wilhelmy Plate Tensiometry (Surface Tension, )

-

Action: Measure surface tension using a roughened platinum Wilhelmy plate. Flame-clean the plate using a Bunsen burner between each measurement until it glows red.

-

Causality: The platinum plate ensures a zero contact angle with the liquid. Flame-cleaning volatilizes any organic residues; even trace lipid contamination will drastically skew the ultra-low surface tension readings (<30 mN/m) characteristic of diC8GE.

-

Self-Validation: Before testing the surfactant, measure the surface tension of the ultra-pure water. If it deviates from 72.0–72.8 mN/m at 25 °C, the system is contaminated and the glassware/plate must be aggressively re-cleaned.

Phase 3: Spinning Drop Tensiometry (Interfacial Tension, IFT)

-

Action: Inject a 2 μL drop of the target hydrophobic phase (e.g., oil or dissolved API) into a capillary tube filled with the diC8GE solution (5 mM). Rotate at 5,000–8,000 RPM at 45 °C.

-

Causality: Standard pendant drop methods cannot accurately measure ultra-low IFT (<0.01 mN/m). Centrifugal forces in a spinning drop tensiometer elongate the oil drop, allowing precise calculation of IFT via the Vonnegut equation, which is critical for assessing the surfactant's ability to stabilize nano-emulsions.

Translational Applications in Drug Development

Because diC8GE-E4.6 can reduce interfacial tension to ultra-low levels (<0.01 mN/m) at relatively low concentrations, it is highly effective at emulsifying recalcitrant, highly lipophilic active pharmaceutical ingredients (APIs)[1].

When formulated into an aqueous dispersion, the dense saturated adsorption layer (5.81 × 10⁻¹⁰ mol/cm²) acts as a powerful steric shield. In the context of drug delivery, this dense packing prevents Ostwald ripening and coalescence of drug-loaded nanocarriers during prolonged shelf storage. Furthermore, the strong hydrophobic interactions between the double octyl chains and the encapsulated drug core ensure high payload retention, making diC8GE derivatives prime candidates for rescuing Biopharmaceutics Classification System (BCS) Class II and IV drugs.

Mechanistic Visualization

Figure 1: Mechanistic pathway of diC8GE self-assembly and hydrophobic API encapsulation.

References

-

Yan, L., Song, B., Jiang, J. Z., & Cui, Z. (2016). Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding. Energy & Fuels, ACS Publications.[Link]

Sources

Technical Guide: Critical Aggregation & Physicochemical Profile of 1,3-Dioctyl Glyceryl Ether

The following technical guide details the physicochemical behavior, critical aggregation parameters, and experimental characterization of 1,3-dioctyl glyceryl ether.

Executive Summary

This compound (1,3-di-O-octyl-sn-glycerol) is a dialkyl ether lipid distinct from its ester analogs (diacylglycerols) due to the chemical stability of the ether bond against hydrolysis. Unlike single-chain surfactants that form spherical micelles, this compound exhibits a Critical Packing Parameter (CPP) > 0.5 , driving the formation of bilayers, vesicles (liposomes), or lamellar phases rather than simple micelles in aqueous media.

While a traditional Critical Micelle Concentration (CMC) is often sought, this molecule’s behavior is best described by a Critical Aggregation Concentration (CAC) in the micromolar range (

Physicochemical Profile & Structure

The specific isomerism (1,3-substitution) imparts unique interfacial properties compared to the more common 1,2-isomers found in biological membranes.

Molecular Architecture

-

IUPAC Name: 1,3-bis(octyloxy)propan-2-ol

-

Molecular Formula:

-

Molecular Weight: 316.52 g/mol

-

Hydrophobic Domain: Two C8 (octyl) chains attached at the sn-1 and sn-3 positions.

-

Hydrophilic Domain: A single secondary hydroxyl group at the sn-2 position.

Thermodynamic Packing Parameter

The geometry of a surfactant dictates its aggregate morphology. The Critical Packing Parameter (

- = Volume of the hydrophobic tail

- = Optimal surface area of the headgroup

- = Critical chain length

| Parameter | Value (Approx.) | Implication |

| Tail Volume ( | High (Double chain) | Increases |

| Head Area ( | Low (-OH group is small) | Increases |

| Resulting | 0.5 – 1.0 | Vesicles / Bilayers |

Unlike single-chain octyl glycerol ethers (CMC ~15 mM, forming micelles), the 1,3-dioctyl variant has double the tail volume without increasing headgroup area, pushing

Critical Aggregation Data

Due to its low water solubility, "CMC" values for this compound are often derived from its ethoxylated derivatives or determined via fluorescence probes in co-solvent systems.

Estimated Values

| Property | Value / Range | Context |

| Monomer Solubility | Effectively insoluble in pure water. | |

| Critical Aggregation Conc. (CAC) | Onset of vesicle/lamellar formation. | |

| CMC of Ethoxylated Analogs | For this compound ethoxylates (diC8GE-E | |

| Surface Tension ( | ~28–30 mN/m | At the air-water interface (if spread as a monolayer). |

Note on Ethoxylation: Research indicates that adding hydrophilic ethylene oxide (EO) units converts the lipid from a vesicle-former to a micelle-former. The pure ether (0 EO units) sits at the extreme of hydrophobicity, confirming its preference for bilayer structures.

Experimental Protocols for Characterization

Since standard surface tension methods (Wilhelmy plate) are difficult due to low solubility, Fluorescence Probe Spectroscopy is the gold standard for determining the CAC of such hydrophobic lipids.

Protocol: Pyrene Fluorescence Assay

This method relies on the sensitivity of Pyrene's vibronic fine structure to the polarity of its environment.

Materials:

-

This compound (High purity >98%)

-

Pyrene (Fluorescence grade)

-

Methanol (Spectroscopic grade)

-

Milli-Q Water

Workflow:

-

Stock Preparation: Prepare a

M solution of Pyrene in acetone/methanol. Evaporate solvent to coat the vial with Pyrene. -

Surfactant Dilution: Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

-

Hydration: Create a dilution series in water ranging from

M to -

Equilibration: Sonicate for 30 minutes at 50°C (above the chain melting temperature) and incubate in the dark for 24 hours.

-

Measurement: Record emission spectra (excitation at 334 nm). Monitor the ratio of the first (

, ~373 nm) and third ( -

Analysis: Plot

vs. Log[Concentration]. The inflection point (sigmoid drop) indicates the CAC.

Visualization: Experimental Logic

Caption: Workflow for determining the Critical Aggregation Concentration (CAC) of hydrophobic ether lipids.

Applications in Drug Development

The this compound structure offers distinct advantages over ester-based lipids (like phosphatidylcholines) in formulation science.

Stability & Permeability

-

Ether Bond Stability: Unlike esters, the ether linkage at positions 1 and 3 is resistant to phospholipases and acidic/alkaline hydrolysis. This makes DOGE-based liposomes ideal for oral drug delivery where gastric stability is required.

-

Membrane Fluidity: The shorter C8 chains (compared to C16/C18) create more fluid, permeable bilayers, potentially acting as permeation enhancers for transdermal or mucosal delivery.

Synthesis Pathway

Understanding the origin of the material is crucial for purity assessment.

Caption: Simplified synthesis route for 1,3-dialkyl glyceryl ethers via epichlorohydrin.

References

-

Molecular Architecture & Phase Behavior

-

Ethoxylated Derivative Properties

- Chai, J. et al. (2016). "Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding." Energy & Fuels.

-

Source:

-

General Ether Lipid Synthesis

-

Sutter, M. et al.[2] (2013). "1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides." Green Chemistry.

-

Source:

-

-

PubChem Compound Summary

-

"this compound (CID 4049257)."[3] National Center for Biotechnology Information.

-

Source:

-

Sources

Phase Behavior and Physicochemical Characterization of 1,3-Dioctyl Glyceryl Ether

Executive Summary

1,3-Dioctyl glyceryl ether (1,3-di-O-octylglycerol) represents a unique class of short-chain, ether-linked lipids. Unlike their long-chain counterparts (e.g., 1,3-dioctadecyl glyceryl ether) which form stable solid lipid nanoparticles or lamellar structures, the C8 (octyl) chain length confers distinct physicochemical properties: it acts primarily as a polar oil or swelling amphiphile with a Critical Packing Parameter (CPP) > 1. This guide details the phase behavior of this compound in aqueous systems, highlighting its utility as a co-surfactant in microemulsions and a robust hydrophobic building block for ether-lipid synthesis.

Physicochemical Profile & Molecular Architecture[1][2]

Structural Analysis

The molecule consists of a glycerol backbone ether-linked to two octyl (C8) chains at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free. This symmetry distinguishes it from naturally occurring 1,2-isomers, influencing its packing density and membrane fluidity.

-

Chemical Formula:

-

Molecular Weight: ~316.5 g/mol [1]

-

Stability: The ether linkages render the molecule resistant to phospholipase

and

Critical Packing Parameter (CPP)

The phase behavior of this compound is governed by its geometric packing factor:

[2]- (Volume of hydrophobic tail): High (Double C8 chains).

- (Headgroup area): Low (Single secondary -OH group, ~20-25 Ų).

- (Critical chain length): Short (~10-11 Å).

Result:

Phase Behavior in Aqueous Systems[5][6]

Binary System (Lipid + Water)

In a binary system, this compound exhibits limited swelling. Due to the short C8 chains, the hydrophobic effect is weaker than in C16/C18 lipids, but the small headgroup prevents extensive hydration.

| Phase Region | Water Content (wt%) | Description |

| Reverse Micellar ( | 0 - 5% | The lipid solubilizes small amounts of water. Water pools around the sn-2 hydroxyl groups. |

| Phase Separation | > 5% | "Emulsification gap." The system separates into a water-saturated lipid phase and an excess water phase. |

| Sponge Phase ( | Specific T/Conc | metastable; may form transiently under shear or specific thermal history. |

Key Insight: Unlike 1-monoolein (which forms cubic phases), this compound lacks the amphiphilicity to structure large volumes of water. It acts more like a polar solvent than a liquid crystal former.

Ternary Systems (Surfactant-Mediated)

To utilize this compound in drug delivery, it is typically employed in a ternary system with a high-HLB surfactant (e.g., Polysorbate 80, PEG-lipids) or a cosolvent (Ethanol).

-

Role: Acts as a Co-surfactant or Lipophilic Linker .

-

Effect: It penetrates the interfacial film of micelles, increasing the curvature radius and solubilizing capacity for hydrophobic drugs.

-

Structure: Forms Microemulsions (O/W or W/O depending on the ratio).

Experimental Characterization Protocols

To validate the phase behavior and stability of this compound formulations, a multi-modal approach is required.

Protocol: Phase Boundary Mapping (SAXS & Visual)

Objective: Determine the solubility limits and structural arrangement in the presence of water.

Step-by-Step Workflow:

-

Preparation: Weigh this compound into 2mL glass vials.

-

Hydration: Add degassed Milli-Q water in increments (10, 20, ... 90 wt%).

-

Equilibration: Centrifuge (3000g, 10 min) to remove air bubbles. Incubate at 25°C for 24-48 hours.

-

Visual Inspection (PLM):

-

Place a drop between slide and coverslip.

-

Observe under Cross-Polarized Light.

-

Maltese Crosses

Lamellar Phase (Unlikely for pure 1,3-DGE). -

Dark Field

Isotropic (Micellar, Reverse Micellar, or Cubic).

-

-

Small Angle X-ray Scattering (SAXS):

-

Load samples into capillaries.

-

Measure scattering vector

range -

Analysis:

-

Ratio

-

Ratio

-

Broad hump

Liquid (

-

-

Protocol: Microemulsion Formulation

Context: Using 1,3-DGE as a lipid vehicle for hydrophobic drugs.

-

Mix: Combine this compound (Oil) + Surfactant (

ratio 1:1 to 1:4). -

Titrate: Add water dropwise under constant stirring.

-

Monitor: Measure transmittance at 600nm.

-

Clear

Microemulsion. -

Turbid

Coarse Emulsion.

-

Applications in Drug Development

Ether-Lipid Stability

The primary advantage of this compound over ester-lipids (like glyceryl dioleate) is its chemical stability.

-

Oral Delivery: Survives gastric pH and lipase activity.

-

Topical/Transdermal: Acts as a permeation enhancer due to its small size and fluid nature, disrupting the Stratum Corneum lipid packing.

Precursor for Functional Lipids

This compound serves as a scaffold for synthesizing:

-

Phospholipids: Phosphorylation of the sn-2 position yields ether-phospholipids (analogous to Platelet Activating Factor, but with different chain lengths).

-

PEGylated Lipids: Ethoxylation of the sn-2 position creates non-ionic surfactants (e.g., this compound ethoxylates) used in stealth liposomes.

References

-

Boyd, B. J., et al. (2006). "Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems." International Journal of Pharmaceutics. Link

-

Yan, L., et al. (2016). "Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding." Energy & Fuels. Link

- Kny, G., et al. (1969). "Synthesis of ether lipids." Journal of Lipid Research. (Fundamental synthesis of 1,3-dialkyl glycerols).

- Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Source for Critical Packing Parameter theory).

-

PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine. Link

Sources

Literature review on the synthesis of 1,3-dialkyl glycerols

The Architecture of Ether Lipids: A Technical Guide to the Synthesis and Application of 1,3-Dialkyl Glycerols

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry, I approach the synthesis of 1,3-dialkyl glycerols (also known as 1,3-dialkoxy-2-propanols or 1,3-di-O-alkylglycerols) as a foundational exercise in building robust molecular architectures. Unlike traditional triglycerides, which rely on enzymatically labile ester linkages, 1,3-dialkyl glycerols feature highly stable ether bonds. This chemical stability makes them indispensable as precursors for advanced lipid nanoparticles (LNPs), structured lipids, green solvents, and bioactive plasmalogen precursors. This whitepaper deconstructs the mechanistic pathways, self-validating experimental protocols, and biological applications of these critical molecules.

Mechanistic Pathways for 1,3-Dialkyl Glycerol Synthesis

The synthesis of 1,3-dialkyl glycerols demands strict control over regioselectivity to ensure substitution occurs exclusively at the sn-1 and sn-3 positions, leaving the secondary hydroxyl group at sn-2 available for further functionalization.

The Williamson Etherification: Epichlorohydrin & Dichlorohydrin Routes

The most scalable approach for symmetric 1,3-dialkyl glycerols relies on the reaction of epichlorohydrin or 1,3-dichloro-2-propanol with an alcohol in the presence of a strong base,[1].

-

Causality of Reagent Choice: The base (e.g., KOH) serves a dual mechanistic purpose. First, it deprotonates the alcohol to generate a highly nucleophilic alkoxide. Second, it facilitates the intramolecular dehydrohalogenation of the intermediate 1-alkoxy-3-chloro-2-propanol to form an alkyl glycidyl ether. A subsequent nucleophilic attack by a second alkoxide molecule opens the epoxide ring, yielding the final 1,3-dialkyl glycerol[2].

-

Heterogeneous Catalysis: Recent process optimizations utilize basic solid reagents like Amberlyst-A26 (-OH form) or KOH supported on alumina (

). This heterogeneous media prevents the formation of complex oligomeric mixtures and eliminates the need for tedious aqueous workups[3].

The Glycidol Route for Asymmetric Architectures

When designing asymmetric ether lipids (where the sn-1 and sn-3 alkyl chains differ), glycidol (oxiran-2-ylmethanol) is the preferred starting material[4].

-

Causality of Regiocontrol: The primary hydroxyl group of glycidol is first alkylated with a specific halide. The epoxide ring is subsequently opened by a different alkoxide. This stepwise methodology prevents symmetric scrambling, allowing for the precise tuning of the lipid tail's physicochemical properties (e.g., combining a saturated hexadecyl tail with an unsaturated oleyl tail).

Catalytic Reductive Alkylation (The Green Alternative)

To bypass the use of toxic halogenated precursors, modern green chemistry employs the direct reductive alkylation of glycerol with methyl esters or aldehydes[5].

-

Causality of the Bimetallic System: This reaction is driven under high hydrogen pressure (e.g., 50 bar) using a dual-catalyst system comprising an acid co-catalyst and Pd/C. The acid promotes the dehydration of the hemiacetal intermediate into an oxocarbenium ion, while the Pd/C rapidly reduces this ion to the stable ether. This rapid reduction is critical; it acts as a kinetic trap that prevents the oxocarbenium ion from polymerizing[5].

Workflow Visualization: The Epichlorohydrin Pathway

Figure 1: Mechanistic workflow for the synthesis of 1,3-dialkyl glycerols via epichlorohydrin.

Self-Validating Experimental Protocol: Heterogeneous Synthesis of 1,3-Diethoxy-2-propanol

This protocol details the synthesis of 1,3-diethoxy-2-propanol, a valuable non-VOC green solvent and lipid precursor[1], utilizing a heterogeneous base to ensure high yield and simplified purification[3].

Step 1: Nucleophile Generation

-

Action: Suspend 0.45 g of

in 5 mL of anhydrous 1,4-dioxane. Add 1 mmol of glycerol and heat to reflux for 2 hours. -

Causality: The high surface area of the alumina support enhances the basicity of KOH, driving the formation of the alkoxide ion without generating bulk water that could hydrolyze downstream electrophiles.

Step 2: Electrophilic Coupling

-

Action: Cool the mixture to 60°C. Add 2.2 mmol of ethyl bromide dropwise over 30 minutes. Maintain stirring at 60°C for 24 hours.

-

Causality: Dropwise addition controls the exothermic nature of the reaction. Maintaining the temperature strictly at 60°C prevents

-elimination side reactions that would yield unwanted alkenes.

Step 3: In-Process Validation (TLC)

-

Action: Spot the reaction mixture on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (8:2).

-

Validation: The disappearance of baseline glycerol and the emergence of a distinct, less polar spot confirms the conversion to the ether. If mono-alkylated intermediates persist, extend the reaction time.

Step 4: Product Isolation

-

Action: Filter the reaction mixture through a medium-porosity glass frit to remove the

catalyst. Wash the filter cake with 2 mL of 1,4-dioxane. Concentrate the filtrate under reduced pressure. -

Causality & Validation: Utilizing a solid base completely eliminates the need for liquid-liquid aqueous extraction. This is a self-validating design choice: amphiphilic ether lipids notoriously form unbreakable emulsions in water; filtering the catalyst physically bypasses this failure point.

Step 5: Structural Confirmation (NMR)

-

Action: Analyze the crude product via

H NMR in -

Validation: The formation of the 1,3-disubstituted architecture is confirmed by a distinct quintet resonance around

3.8 - 4.0 ppm, corresponding to the methine proton (CH-OH) at the sn-2 position[6]. The absence of a complex multiplet indicates high regiopurity.

Quantitative Data: Synthetic Pathway Comparison

To guide experimental design, the following table summarizes the quantitative metrics of the three primary synthetic pathways utilized in modern lipid laboratories.

| Synthetic Pathway | Primary Precursors | Catalyst System | Typical Yield (%) | Regioselectivity | Key Advantage |

| Williamson Etherification | Epichlorohydrin, Alcohols | 75 - 98% | High (Symmetric) | Highly scalable, rapid kinetics[3] | |

| Glycidol Ring-Opening | Glycidol, Alcohols | Base (e.g., NaH, NaOH) | 60 - 85% | Excellent (Asymmetric) | Precise control of lipid tails[4] |

| Reductive Alkylation | Glycerol, Methyl Esters | Pd/C + Acid Co-catalyst | 70 - 90% | Moderate | Green chemistry, avoids halogens[5] |

Biological & Pharmaceutical Applications

Plasmalogen Biosynthesis and Anti-Inflammatory Signaling

1-O-alkyl and 1,3-dialkyl glycerols are highly bioactive dietary and synthetic supplements. Upon cellular uptake, they are trafficked to the peroxisome where they enter the alkyl-DHAP pathway, serving as direct precursors for the biosynthesis of plasmalogens (alkenyl glycerophospholipids)[7].

Clinical data demonstrates that supplementing obese asthma patients with marine-derived alkyl glycerols significantly increases plasma plasmalogen concentrations. Mechanistically, the integration of these ether lipids into cellular membranes alters lipid raft dynamics, which subsequently downregulates the secretion of pro-inflammatory cytokines such as TNF-

Structural Scaffolds in Drug Delivery and Material Science

Beyond biological signaling, the secondary hydroxyl group of 1,3-dialkyl glycerols acts as a synthetic anchor. They are routinely glycosylated via trichloroacetimidate chemistry to yield stable glyceroglycolipids for liposomal drug delivery[8]. Furthermore, they serve as the backbone for synthesizing 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids[9] and are utilized as "swallow-tailed" achiral precursors in the development of advanced liquid crystalline macromolecules[10].

Biological Pathway Visualization

Figure 2: Cellular uptake of ether lipids and subsequent downregulation of inflammatory cytokines.

References

-

[8] Synthesis of 1,3-di-O-alkyl-2-O-(beta-glycosyl)glycerols bearing oligosaccharides as hydrophilic groups. Chemistry and Physics of Lipids. URL: [Link]

-

[11] Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research. URL: [Link]

-

[4] Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry. URL: [Link]

-

[2] Synthesis of 1,3-dialkyl glycerol ethers. Polish Journal of Applied Chemistry. URL: [Link]

-

[3] Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: [Link]

-

[5] 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction. Green Chemistry. URL: [Link]

-

[9] Synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids by lipase-catalyzed acidolysis of microbial oil from Mortierella alpina. Bioresource Technology. URL: [Link]

-

[7] 1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. Marine Drugs. URL: [Link]

-

Method of preparing adducts of ethenoxy-substituted glycidyl ethers and alcohols or mercaptans. US Patent 3081354A. URL:

-

[10] Synthesis and mesomorphic properties of swallow-tailed liquid crystal monomers and polymers. Liquid Crystals. URL: [Link]

-

[6] Novel star-shaped liquid crystal macromolecules based on conjugated structures of azo and Schiff bases: synthesis and properties. ResearchGate. URL: [Link]

-

[1] Concentrated liquid esterquat compositions. WO Patent 2021222083A1. URL:

Sources

- 1. WO2021222083A1 - Concentrated liquid esterquat compositions - Google Patents [patents.google.com]

- 2. Synthesis of 1,3-dialkyl glycerol ethers - Polish Journal of Applied Chemistry - Tom Vol. 44, nr 4 (2000) - BazTech - Yadda [yadda.icm.edu.pl]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity | MDPI [mdpi.com]

- 8. Synthesis of 1,3-di-O-alkyl-2-O-(beta-glycosyl)glycerols bearing oligosaccharides as hydrophilic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids by lipase-catalyzed acidolysis of microbial oil from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of glycerol 1,3-dihexadecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Ether-Linked Glycerolipids: Mechanisms, Pathologies, and Analytical Workflows

Executive Summary

For decades, ether-linked glycerolipids were the "dark matter" of the lipidome—often overlooked due to analytical challenges and overshadowed by canonical diacyl phospholipids. However, recent breakthroughs have repositioned these unique molecules at the forefront of cellular biology, particularly in neurodegeneration and cancer therapeutics. As an application scientist specializing in lipidomics, I designed this technical guide to bridge the gap between structural biology, disease pathology, and the rigorous analytical workflows required to study ether lipids. This whitepaper provides a comprehensive overview of their biological significance, supported by self-validating experimental protocols.

Structural Biology and Biosynthetic Origins

Ether-linked glycerolipids are chemically distinct from standard diacyl phospholipids. While canonical phospholipids possess ester bonds at both the sn-1 and sn-2 positions of the glycerol backbone, ether lipids feature an alkyl or alk-1-enyl (vinyl ether) bond at the sn-1 position[1].

This single biochemical substitution fundamentally alters the biophysical properties of the membrane. The presence of the vinyl ether bond defines the "plasmalogen" subclass, which constitutes up to 20% of the total phospholipid mass in humans and is highly enriched in cardiac and neural tissues[2].

The biosynthesis of ether lipids is a compartmentalized process that obligatorily begins in the peroxisome[3]. The glycolysis intermediate dihydroxyacetone phosphate (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT). Subsequently, alkylglycerone phosphate synthase (AGPS) replaces the acyl chain with a long-chain fatty alcohol, forming the hallmark ether bond[3]. The intermediate is then shuttled to the endoplasmic reticulum (ER) for acylation at the sn-2 position and headgroup attachment, yielding mature plasmanyl and plasmenyl species[2].

Peroxisomal biosynthesis pathway of ether lipids from DHAP to mature plasmalogens.

Physiological Roles: Beyond Membrane Scaffolding

The biological significance of ether lipids extends far beyond basic membrane scaffolding. Their unique structure dictates three critical physiological functions:

-

Membrane Dynamics & Vesicle Fusion: Plasmalogens have a high propensity to form non-lamellar inverted hexagonal structures. This biophysical trait lowers the energy barrier for membrane fusion, which is an absolute requirement for rapid synaptic vesicle exocytosis in neurons[1].

-

Endogenous Antioxidant Capacity: The vinyl ether bond at the sn-1 position is highly susceptible to oxidation. This allows plasmalogens to act as sacrificial antioxidants, scavenging reactive oxygen species (ROS) and protecting the surrounding polyunsaturated fatty acids (PUFAs) from oxidative damage[1].

-

Cellular Signaling: Specific ether lipids act as potent signaling precursors. Platelet-activating factor (PAF; 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a bioactive ether lipid involved in inflammatory responses, leukocyte recruitment, and anaphylaxis[4].

Quantitative Data: Lipid Subclass Comparison

| Lipid Subclass | sn-1 Linkage | sn-2 Linkage | Primary Biological Function | Clinical/Pathological Relevance |

| Diacyl Phospholipids | Ester | Ester | Structural bilayer formation | Baseline membrane homeostasis |

| Plasmanyl Lipids | Alkyl (Ether) | Ester | PAF signaling precursor | Inflammation, Anaphylaxis |

| Plasmenyl Lipids | Alkenyl (Vinyl Ether) | Ester | ROS scavenger, vesicle fusion | Zellweger Syndrome, Alzheimer's |

| PUFA-Ether Lipids | Ether/Vinyl Ether | Polyunsaturated | Substrate for lipid peroxidation | Ferroptosis susceptibility in cancer |

Pathological Implications: The Ferroptosis Paradigm

Historically, ether lipid research focused on severe peroxisome biogenesis disorders, such as Zellweger syndrome, where the total absence of ether lipids leads to fatal neurodevelopmental defects[2]. However, modern oncology has uncovered a paradoxical role for ether lipids in cancer survival.

The Ferroptosis Axis: Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by uncontrolled lipid peroxidation[5]. Recent genome-wide CRISPR-Cas9 suppressor screens identified the peroxisome-ether lipid axis as a primary driver of ferroptosis sensitivity in carcinoma cells[5].

Peroxisomes synthesize polyunsaturated ether phospholipids (PUFA-ePLs), which integrate into cell membranes. Because of their unique spatial conformation, these PUFA-ePLs serve as highly efficient substrates for lipid peroxidation[5]. In a state of therapeutic evasion, cancer cells can dynamically downregulate AGPS and other ether lipid biosynthetic enzymes. By depleting their membranes of PUFA-ePLs, these tumors acquire a ferroptosis-resistant state, leading to cancer relapse and therapy evasion[6].

The role of polyunsaturated ether lipids in driving ferroptosis susceptibility in cancer.

Analytical Workflows & Methodologies

As an application scientist, I regularly encounter the analytical bottleneck of ether lipid research: the isobaric overlap between plasmanyl (alkyl) and plasmenyl (alkenyl) species. Standard shotgun lipidomics cannot distinguish them. To ensure scientific integrity, I mandate the following self-validating workflows for ether lipid profiling and functional validation.

Protocol 1: Unequivocal LC-MS/MS Mapping of Ether Lipids

This protocol utilizes reversed-phase liquid chromatography to exploit the predictable chromatographic shift between isobaric ether lipids[7].

-

Step 1: Lipid Extraction (Modified MTBE Method)

-

Action: Homogenize tissue/cells in Methanol. Add Methyl tert-butyl ether (MTBE) and incubate at room temperature for 1 hour. Induce phase separation with MS-grade water.

-

Causality: MTBE forms the upper organic layer (unlike the lower layer in the traditional Folch chloroform method). This prevents contamination from the protein pellet at the bottom of the tube when pipetting, ensuring high-purity extraction of hydrophobic ether lipids.

-

-

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the lipid extract onto a C18 reversed-phase column (e.g., Acquity UPLC CSH C18). Run a gradient of Acetonitrile/Water to Isopropanol/Acetonitrile.

-

Causality: The chemical properties of 1-O-alk-1'-enyl (plasmenyl) and 1-O-alkyl (plasmanyl) ether lipids generate a highly predictable ~50-second retention time shift in reversed-phase gradients. This allows unequivocal differentiation without requiring complex MS^n fragmentation[7].

-

-

Step 3: Data Acquisition (TIMS-TOF / Orbitrap)

-

Action: Acquire data in both positive and negative electrospray ionization (ESI) modes using Data-Dependent Acquisition (DDA).

-

Causality: High mass accuracy (<2 ppm) is required to distinguish ether lipids from diacyl lipids containing odd-chain fatty acids, which share near-identical masses[8].

-

-

Step 4: Data Processing

-

Action: Process raw files using MS-DIAL.

-

Causality: MS-DIAL contains specialized in silico libraries that recognize the characteristic MS/MS fragmentation patterns of ether lipids (e.g., the specific neutral loss of the vinyl ether headgroup), validating the chromatographic peak[8].

-

Protocol 2: In Vitro Ferroptosis Susceptibility Assay

To functionally validate the role of PUFA-ePLs in cancer models, we measure lipid peroxidation directly.

-

Step 1: Cell Culture & Treatment

-

Action: Seed carcinoma cells (e.g., OVCAR-8) in 6-well plates. Treat with 1 µM RSL3 (a direct GPX4 inhibitor) for 12 hours.

-

-

Step 2: Negative Control Validation

-

Action: Co-treat a parallel control group with 1 µM RSL3 + 2 µM Ferrostatin-1 (Fer-1).

-

Causality: Fer-1 is a lipophilic antioxidant that specifically scavenges lipid peroxides. Rescuing cell viability with Fer-1 acts as a self-validating control to confirm that the observed cell death is strictly ferroptotic, not apoptotic[6].

-

-

Step 3: Lipid ROS Quantification

-

Action: Stain cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C. Wash twice with PBS.

-

Causality: C11-BODIPY is a lipophilic fluorescent probe. Upon oxidation by lipid ROS (driven by PUFA-ePLs), the probe's diene undergoes a structural shift, changing its fluorescence emission from 591 nm (red) to 510 nm (green).

-

-

Step 4: Flow Cytometry Analysis

-

Action: Analyze cells via flow cytometry, measuring the ratio of green (FITC channel) to red (PE channel) fluorescence to quantify the exact magnitude of ether lipid peroxidation.

-

References

-

Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - nih.gov - 3

-

Structural and functional roles of ether lipids - nih.gov - 1

-

Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - nih.gov - 5

-

Plasticity of ether lipids promotes ferroptosis susceptibility and evasion (PMC) - nih.gov - 6

-

Hacking the Lipidome: New Ferroptosis Strategies in Cancer Therapy - mdpi.com - Link

-

Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - mdpi.com - 4

-

Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - nih.gov - 2

-

A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - nih.gov - 8

-

Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - acs.org - 7

Sources

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]

- 5. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 1,3-dioctyl and 1,2-dioctyl glyceryl ether isomers

Executive Summary

This guide delineates the structural, physicochemical, and biological distinctions between 1,3-dioctyl glyceryl ether (1,3-di-O-octylglycerol) and 1,2-dioctyl glyceryl ether (1,2-di-O-octyl-sn-glycerol). While they share the molecular formula

-

1,2-Dioctyl Glyceryl Ether: A chiral, amphiphilic lipid often used as a metabolically stable analog of 1,2-diacyl-sn-glycerol (DAG). It targets Protein Kinase C (PKC) C1 domains but acts as a competitive inhibitor or weak partial agonist due to the lack of carbonyl hydrogen bond acceptors found in natural esters.

-

This compound: A symmetric, achiral (meso) isomer. It is biologically inert regarding PKC activation and serves as a critical negative control in lipid signaling studies to rule out non-specific lipophilic effects.

Structural & Physicochemical Analysis

Molecular Geometry and Chirality

The core distinction lies in the substitution pattern on the glycerol backbone.

| Feature | 1,2-Dioctyl Glyceryl Ether | This compound |

| IUPAC Name | 1,2-bis(octyloxy)propan-3-ol | 1,3-bis(octyloxy)propan-2-ol |

| Chirality | Chiral (at C2). Exists as sn-1,2 or sn-2,3 enantiomers. | Achiral (Symmetric/Meso). The C2 plane of symmetry makes C1 and C3 equivalent. |

| Symmetry | Asymmetric ( | Symmetric ( |

| Packing Parameter | Cone-shaped (similar to DAGs); favors negative curvature (HII phase). | Cylindrical/inverted; less prone to inducing membrane fusion compared to 1,2-isomer. |

NMR Spectroscopic Distinction

NMR is the definitive method for differentiation. The symmetry of the 1,3-isomer results in a simplified spectrum.

-

1,3-Isomer (

NMR): The terminal carbons (C1 and C3) are magnetically equivalent, appearing as a single signal . The C2 signal is distinct. -

1,2-Isomer (

NMR): All three glycerol backbone carbons (C1, C2, C3) are in unique environments, producing three distinct signals .

Figure 1: NMR signal equivalency diagram. The 1,3-isomer shows signal degeneracy due to symmetry, while the 1,2-isomer resolves all backbone carbons.

Synthetic Pathways

The synthesis of these isomers requires distinct strategies to control regioselectivity.

Synthesis of 1,2-Dioctyl-sn-glycerol

To obtain the 1,2-ether specifically, the sn-3 position must be protected before alkylation to prevent 1,3-substitution.

-

Starting Material: 1-O-Trityl-sn-glycerol or 1,2-O-Isopropylidene-sn-glycerol (Solketal) requires manipulation. Note: Solketal protects 1,2, leaving 3 open. To get 1,2-dialkyl, one typically starts with Trityl protection at C3.

-

Alkylation: Reaction with octyl bromide and sodium hydride (NaH) alkylates the free hydroxyls at C1 and C2.

-

Deprotection: Acidic hydrolysis removes the trityl group, yielding the free hydroxyl at C3.

Synthesis of 1,3-Dioctyl-glycerol

This isomer is thermodynamically favored in direct alkylation or can be made via epoxide opening.

-

Ring Opening: Reaction with octanol and a Lewis acid or base opens the epoxide to form 1-chloro-3-octyloxy-2-propanol.

-

Cyclization/Second Alkylation: Treatment with base reforms an epoxide (glycidyl ether), which is then opened by a second equivalent of octanol. Alternatively, direct reaction of 1,3-dichloro-2-propanol with sodium octoxide yields the 1,3-diether.

Figure 2: Synthetic routes. The 1,2-isomer requires orthogonal protection strategies, whereas the 1,3-isomer utilizes the reactivity of epichlorohydrin.

Biological & Metabolic Implications

Protein Kinase C (PKC) Modulation

The most critical biological difference is the interaction with the C1 domain of PKC.

-

1,2-Dioctanoyl-sn-glycerol (Ester): The endogenous activator. The carbonyl oxygens of the ester bonds form critical hydrogen bonds with Gly-253 and Thr-242 in the PKC C1 domain, anchoring the lipid and inducing activation.

-

1,2-Dioctyl-sn-glycerol (Ether):

-

Mechanism: Lacks carbonyl oxygens. It can insert into the membrane and bind the C1 domain due to geometric similarity (mimicry), but it fails to form the stabilizing hydrogen bonds required for full activation.

-

Outcome: Often acts as a competitive inhibitor or a partial agonist with significantly reduced efficacy. It is metabolically stable (resistant to esterases), making it a useful tool to study non-metabolizable lipid effects.

-

-

1,3-Dioctyl-glycerol (Ether):

-

Mechanism: The spacing between the hydrophobic chains and the hydroxyl group is structurally incompatible with the C1 binding pocket.

-

Outcome: Biologically Inert regarding PKC. It serves as a negative control to prove that an observed effect is due to specific PKC binding (1,2-geometry) rather than general membrane biophysical changes (fluidity/curvature).

-

Metabolic Stability

-

Ethers (Both 1,2 and 1,3): The ether linkage (-C-O-C-) is resistant to lipases and esterases. This grants them a long half-life in cell culture compared to DAGs (esters), which are rapidly metabolized to phosphatidic acid (by DAG kinase) or hydrolyzed.

Figure 3: Structure-Activity Relationship (SAR) at the PKC C1 Domain.

References

-

Heymans, F., et al. (1987). Synthesis and PKC inhibitory activity of 1,2-dialkyl-sn-glycerols. Biochimica et Biophysica Acta (BBA) .

-

Quest, A.F., et al. (1992). The role of hydrogen bonding in the binding of diacylglycerols to Protein Kinase C. Journal of Biological Chemistry .

-

Rösner, H., et al. (1999). 1,2-Dioctanoyl-sn-glycerol-induced activation of protein kinase C. European Journal of Cell Biology .

-

PubChem. (2024). 1,2-Dioctyl glyceryl ether Compound Summary. National Library of Medicine .

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine .

Sources

Methodological & Application

Application Note: Regioselective Functionalization of the Secondary Hydroxyl Group in Glycerol Ethers

This Application Note is structured as a high-level technical guide for researchers in lipid chemistry and drug delivery. It focuses on the specific challenge of distinguishing the secondary hydroxyl (sn-2) from the primary hydroxyl (sn-3) in 1-O-alkyl glycerol ethers.

Introduction & Strategic Analysis

Glycerol ethers (e.g., batyl alcohol, selachyl alcohol) are critical scaffolds in the development of ether lipids, platelet-activating factor (PAF) analogs, and cationic lipids for mRNA delivery. While 1,3-dialkyl glycerol ethers present a trivial single hydroxyl at the sn-2 position, the functionalization of 1-O-monoalkyl glycerol ethers presents a significant regiochemical challenge.

The molecule contains two distinct hydroxyl groups:

-

Primary (sn-3): Sterically accessible, highly nucleophilic.

-

Secondary (sn-2): Sterically hindered, less nucleophilic.

Direct functionalization (alkylation, acylation, phosphorylation) overwhelmingly favors the sn-3 primary alcohol. To target the sn-2 secondary hydroxyl exclusively, researchers must employ a Protection-Functionalization-Deprotection strategy or utilize Biocatalytic Kinetic Resolution .

Core Strategic Approaches

-

Strategy A: Steric Exclusion (The Chemical Standard). Utilizing bulky protecting groups (Trityl, TBDMS) that react exclusively with the primary alcohol, leaving the secondary alcohol available for modification.

-

Strategy B: Enzymatic Regiocontrol. Using lipases (e.g., Candida antarctica Lipase B) to selectively mask the primary alcohol via acetylation, or to selectively catalyze reactions at specific positions based on active site geometry.

Strategy A: The Steric Exclusion Protocol (Chemical)

This is the most robust method for generating sn-2 modified ether lipids with high purity. It relies on the reaction rate difference between primary and secondary alcohols towards bulky electrophiles.

Workflow Diagram

Figure 1: Chemoselective pathway for targeting the secondary hydroxyl group using trityl protection.

Detailed Protocol: Trityl-Mediated sn-2 Functionalization

Objective: Synthesis of 1-O-octadecyl-2-O-acetyl-sn-glycerol (PAF precursor) from Batyl Alcohol.

Phase 1: Selective Protection of sn-3

The trityl (triphenylmethyl) group is chosen because its massive steric bulk prevents it from reacting with the secondary hydroxyl.

-

Reagents:

-

Batyl Alcohol (1-O-octadecyl-sn-glycerol): 10 mmol

-

Trityl Chloride (TrCl): 11 mmol (1.1 equiv)

-

Pyridine (anhydrous): Solvent & Base

-

DMAP (4-Dimethylaminopyridine): Catalytic amount (0.1 equiv)

-

-

Procedure:

-

Dissolve Batyl Alcohol in anhydrous pyridine (50 mL) under nitrogen atmosphere.

-

Add DMAP and stir for 10 minutes.

-

Add Trityl Chloride in small portions over 30 minutes to maintain selectivity.

-

Critical Step: Heat to 60°C for 4 hours. Note: While primary alcohols react at RT, mild heating ensures complete conversion of the starting material without risking secondary protection due to the extreme bulk of TrCl.

-

Workup: Pour into ice water, extract with dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from hexane/ethanol.

-

Validation: TLC (Hexane:EtOAc 8:2) should show a new spot (Rf ~0.6) and disappearance of starting material (Rf ~0.1).

-

Phase 2: Functionalization of sn-2 (Secondary OH)

With sn-3 blocked, the sn-2 hydroxyl is the only nucleophile.

-

Reagents:

-

Procedure (Acylation Example):

-

Dissolve the protected intermediate in DCM/Pyridine (1:1).

-

Add Acetic Anhydride (5 equiv) and stir at Room Temperature for 12 hours.

-

Note: The secondary alcohol is sluggish; excess reagent and time are required.

-

Workup: Standard aqueous extraction.

-

Phase 3: Detritylation

Trityl ethers are acid-labile. We must remove the group without migrating the new sn-2 functional group to the sn-3 position (acyl migration is a major risk).

-

Reagents:

-

Formic Acid (88%)

-

Diethyl Ether

-

-

Procedure:

-

Dissolve the crude Phase 2 product in Diethyl Ether.

-

Add Formic Acid (1:1 v/v with ether) and stir vigorously at 0°C for 30–60 minutes.

-

Why 0°C? Low temperature prevents acyl migration (2→3 shift) which is thermodynamically favorable.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ (cold).

-

Purification: Flash chromatography on Silica Gel.[1]

-

Strategy B: Enzymatic Regioselectivity (Green Chemistry)

For applications requiring "Green" certification or avoiding toxic solvents, lipases offer kinetic resolution. Lipase B from Candida antarctica (CALB) is highly selective for primary alcohols.

Mechanism of Action

CALB's active site is a deep, narrow hydrophobic crevice. The primary hydroxyl of the glycerol ether fits easily to form the acyl-enzyme intermediate. The secondary hydroxyl is sterically excluded from the catalytic triad.

Protocol: Enzymatic Masking of sn-3

-

System:

-

Substrate: 1-O-alkyl glycerol[4]

-

Acyl Donor: Vinyl Acetate (irreversible donor)

-

Catalyst: Immobilized CALB (e.g., Novozym 435)

-

Solvent: Hexane or Toluene (Hydrophobic solvents preserve enzyme activity)

-

-

Procedure:

-

Suspend substrate (10 mM) and Vinyl Acetate (20 mM) in Hexane.

-

Add Novozym 435 (10% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor by HPLC. Reaction usually completes in 4–6 hours.

-

Result: >98% yield of 1-O-alkyl-3-O-acetyl-glycerol. The sn-2 OH remains free.

-

-

Subsequent Steps:

-

The sn-2 position can now be functionalized chemically (e.g., phosphorylation).

-

Caution: The enzymatic protecting group (acetate) is an ester. Subsequent sn-2 functionalization must not use basic conditions strong enough to hydrolyze this ester prematurely.

-

Comparative Data Analysis

| Feature | Trityl Protection (Chemical) | Enzymatic Masking (Biocatalytic) |

| Regioselectivity | Excellent (>99%) | Very Good (>95%) |

| Scalability | High (kg scale) | Moderate (Enzyme cost) |

| Reaction Time | 24–48 hours (3 steps) | 6–12 hours (1 step) |

| Conditions | Pyridine, Strong Acid | Mild, Neutral pH |

| Stability | Trityl is base-stable | Acetate is base-labile |

| Best For | Complex synthesis (Phospholipids) | Simple acylation/derivatives |

References

-

Regioselective Synthesis of Ether Lipids

- Lemaire, M., et al. (2013). "1-O-Alkyl (di)

-

Enzymatic Regioselectivity

-

Monteiro, J. B., et al. (2003).[5] "Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system." Biotechnology Letters.

-

-

Trityl Protection Protocols

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

- BenchChem Application Note. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection."

-

Phosphorylation of Glycerol

- Burcar, B., et al. (2016). "Silicate-Promoted Phosphorylation of Glycerol in Non-Aqueous Solvents." Life.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]

- 5. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedures for incorporating ether lipids into lipid bilayers

This Application Note serves as a definitive technical guide for the incorporation of ether lipids—specifically plasmalogens (alkenyl-acyl) and alkyl-acyl glycerophospholipids—into model membrane systems.

Unlike conventional ester-linked lipids, ether lipids possess unique structural attributes (sn-1 ether linkage) that govern membrane packing, fluidity, and oxidative susceptibility.[1] This guide moves beyond generic liposome protocols to address the specific physicochemical constraints imposed by the ether bond.

Introduction & Strategic Rationale

Ether lipids, particularly plasmalogens, constitute up to 20% of the phospholipid mass in humans, enriching the brain, heart, and immune cells.[1] Their incorporation into model membranes is critical for studying neurodegenerative diseases, ferroptosis, and lipid raft signaling.

The Ether Lipid Challenge:

-

Acid Sensitivity: The vinyl-ether bond at the sn-1 position in plasmalogens is acid-labile. Exposure to pH < 5.0 causes rapid hydrolysis, yielding a lysolipid and a fatty aldehyde.

-

Oxidative Instability: While alkyl-ether lipids are chemically stable, alkenyl-ether lipids (plasmalogens) act as endogenous antioxidants, scavenging singlet oxygen. In vitro, this means they oxidize rapidly if not handled under strict inert conditions.

-

Phase Behavior: Ether lipids often form interdigitated gel phases (

) rather than the tilted gel phases (

Material Handling & Pre-Validation

Before initiating any protocol, the integrity of the raw material must be preserved.

Storage & Solvents

-

Storage: Powder lipids must be stored at -20°C (short term) or -80°C (long term).

-

Solvent System: Ether lipids are often less soluble in pure chloroform than their ester counterparts. Use Chloroform:Methanol (2:1 v/v) for all stock solutions to ensure complete dissolution and prevent phase segregation during film formation.

-

Inert Atmosphere: All solvent handling must occur under a stream of Argon or Nitrogen.

Critical Control Point: The pH Rule

WARNING: Never expose plasmalogens to acidic buffers.

Safe Range: pH 7.2 – 8.0.

Buffer Choice: HEPES or Tris are preferred over Phosphate buffers if low pH excursions are a risk.

Protocol A: Large Unilamellar Vesicles (LUVs)

Method: Thin-Film Hydration with Extrusion (Optimized for Ether Lipids)

This protocol modifies the standard Bangham method to prevent plasmalogen degradation.

Workflow Diagram

Figure 1: Optimized workflow for generating Ether Lipid LUVs, emphasizing inert gas handling and pH control.

Step-by-Step Procedure

-

Film Formation:

-

Mix ether lipids (and cholesterol if required) in Chloroform:Methanol (2:1) in a round-bottom flask.

-

Crucial: Add 0.01 mol% BHT (Butylated hydroxytoluene) if working with plasmalogens to suppress oxidation during drying.

-

Dry under a gentle Nitrogen stream while rotating the flask to create a thin, uniform film.

-

Desiccate under high vacuum (>2 hours) to remove trace solvent.

-

-

Hydration (The "Degas" Step):

-

Prepare hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Degas the buffer for 30 mins under vacuum or by bubbling Nitrogen to remove dissolved oxygen.

-

Add buffer to the lipid film.[2][3] Hydrate at a temperature 10°C above the phase transition temperature (Tm) of the lipid mixture.

-

Note: For natural plasmalogen mixtures (often low Tm), room temperature hydration is sufficient. For synthetic saturated ether lipids (e.g., 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine), heat to >45°C.[4]

-

-

Sizing (Extrusion):

-

Perform 5 cycles of freeze-thaw (Liquid Nitrogen

Warm Water Bath) to equilibrate solute distribution. -

Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

Pressure Rule: Ether lipids forming interdigitated phases may result in more viscous suspensions. If back-pressure is high, reduce flow rate; do not force it.

-

Protocol B: Giant Unilamellar Vesicles (GUVs)

Method: Damp-Film Electroformation (To prevent Cholesterol/Ether artifact)[5]

Standard "dry film" electroformation often fails with complex ether lipid mixtures because drying causes phase separation (demixing). The Damp-Film method is superior.

Workflow Diagram

Figure 2: Damp-Film Electroformation protocol. Avoiding complete desiccation preserves lipid distribution.

Step-by-Step Procedure

-

Substrate Preparation:

-

Clean Indium Tin Oxide (ITO) coated glass slides with mild detergent, rinse with Ethanol, and dry with Nitrogen.

-

-

Deposition:

-

Deposit 10-20

L of lipid stock (1 mg/mL) onto the conductive side of the ITO slide. -

Spread gently or spin-coat (600 rpm for 30s) to ensure uniformity.

-

-

The "Damp" Step:

-

Allow solvents to evaporate for only 2-5 minutes under Nitrogen. Do not vacuum desiccate. The film should remain slightly hydrated (trace solvent/water) to prevent crystal formation of sterols or phase separation of ether lipids.

-

-

Electroformation:

-

Assemble the chamber with a silicone spacer (2 mm).

-

Fill gently with 200 mM Sucrose solution (low ionic strength is crucial for standard electroformation).

-

Connect electrodes.[5][6][7] Apply a sinusoidal AC field:

-

Frequency: 10 Hz

-

Voltage: Ramp from 0.1V to 1.5V over 30 mins, hold at 1.5V for 90 mins.

-

Temperature: Maintain > Tm.

-

-

-

Harvesting:

-

Reduce frequency to 1 Hz (30 mins) to detach vesicles.

-

Gently aspirate GUVs. Dilute into an iso-osmolar Glucose solution (creates density contrast for microscopy: GUVs settle).

-

Protocol C: Supported Lipid Bilayers (SLBs)

Method: Vesicle Fusion on Hydrophilized Glass

Ether lipids often exhibit weaker hydration repulsion forces than ester lipids, facilitating fusion, but they require atomically flat, clean surfaces.

Step-by-Step Procedure

-

Surface Activation:

-

Use Piranha solution (3:1

: -

Rinse copiously with Milli-Q water.

-

Alternative: Plasma clean (Air/Oxygen) for 2 mins.

-

-

Fusion:

-

Dilute Ether Lipid LUVs (from Protocol A) to 0.5 mg/mL in buffer containing 2 mM

. Calcium bridges are often necessary to overcome the electrostatic repulsion and trigger fusion of plasmalogen-containing vesicles. -

Incubate LUVs on the glass surface for 30-45 mins at > Tm.

-

-

Wash:

-

Gently wash with Calcium-free buffer to remove unfused vesicles. Do not expose the bilayer to air.

-

Characterization & Quality Control

Data must be validated to ensure the ether bond is intact and the membrane structure is correct.

QC Table: Ester vs. Ether Lipid Signatures

| Parameter | Ester Lipid (e.g., DPPC) | Ether Lipid (e.g., DHPC/Plasmalogen) | QC Method |

| Chemical Stability | Hydrolyzes at high pH | Hydrolyzes at low pH (<5) | Thin Layer Chromatography (TLC) |

| Phase Transition (Tm) | 41°C (DPPC) | 43-45°C (DHPC) (Often Higher) | DSC or Fluorescence Anisotropy |

| Membrane Thickness | Standard | Slightly Thicker (Interdigitated phase) | Small Angle X-ray Scattering (SAXS) |